Amylose is a linear polysaccharide composed of α-D-glucose units linked by α(1→4) glycosidic bonds. It is one of the two major components of starch, alongside the branched amylopectin. [] Amylose constitutes approximately 20-30% of most starches, but this proportion can vary significantly depending on the plant source. []
Amylose is synthesized in plants from adenosine diphosphate-glucose through the action of granule-bound starch synthase. It is classified as a homopolysaccharide due to its composition solely of glucose units. The degree of polymerization can vary, typically ranging from several hundred to several thousand glucose residues, influencing its physical properties and functionality in various applications.
Amylose can be synthesized through several methods:
Amylose is characterized by its linear structure formed by α(1→4) glycosidic linkages between glucose units. This configuration allows it to adopt a helical conformation, which is crucial for its interactions with other molecules.
Amylose participates in various chemical reactions:
The mechanism of action for amylose primarily involves its role in energy storage and release within plant cells. During digestion, enzymes such as amylase hydrolyze amylose into maltose and glucose units, which can then be utilized by organisms for energy.
Amylose exhibits several notable physical and chemical properties:
Amylose has diverse applications across various fields:
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